Enabling Aqueous Solubility: Transition from Insoluble Parent to Buffer-Compatible Hemisuccinate Derivative
The core differentiator of Vitamin D3 Hemisuccinate is the significant improvement in aqueous solubility compared to the parent Vitamin D3 molecule. Unmodified Vitamin D3 (Cholecalciferol) is classified as 'practically insoluble' in water, with experimental and predicted values placing its water solubility at <0.1 g/L (or <100 µg/mL) . In contrast, the hemisuccinate modification introduces a carboxylic acid group that can be deprotonated to form a water-soluble salt at physiological or basic pH, dramatically increasing aqueous solubility . This conversion from an insoluble lipid to a buffer-soluble compound is the primary reason for its selection in aqueous formulation and conjugation workflows.
| Evidence Dimension | Water Solubility |
|---|---|
| Target Compound Data | Slightly soluble in polar organic solvents (e.g., Methanol, Chloroform) and buffer-soluble above pKa; forms water-soluble salts. |
| Comparator Or Baseline | Vitamin D3 (Cholecalciferol, CAS 67-97-0) is practically insoluble in water (<0.1 g/L or <100 µg/mL). |
| Quantified Difference | Qualitative improvement from insoluble to soluble in aqueous buffers above pKa of ~4.39. |
| Conditions | Aqueous buffer systems with pH > pKa (~4.39) vs. pure water for the parent compound . |
Why This Matters
This solubility shift is essential for developing aqueous parenteral formulations and performing homogeneous bioassays, which are impossible with the lipid-soluble parent Vitamin D3.
